

2,5-Dimethoxy-4-methylbenzaldehyde CAS number and registry information

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Compound of Interest

Compound Name: 2,5-Dimethoxy-4-methylbenzaldehyde

Cat. No.: B127970

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Technical Guide: 2,5-Dimethoxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **2,5-Dimethoxy-4-methylbenzaldehyde**, a key chemical intermediate. It covers its chemical identity, physical properties, synthesis protocols, safety information, and its role as a precursor in the synthesis of pharmacologically active compounds.

Registry and Chemical Identity

2,5-Dimethoxy-4-methylbenzaldehyde is an aromatic aldehyde, notable as a precursor in the synthesis of various substituted phenethylamines. Its unique substitution pattern is crucial for the pharmacological properties of its derivatives.

Identifier	Value	Reference
CAS Number	4925-88-6	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1] [3] [4]
IUPAC Name	2,5-dimethoxy-4-methylbenzaldehyde	[5]
Synonyms	4-Methyl-2,5-dimethoxybenzaldehyde, 2,5-Dimethoxy-p-tolualdehyde	[3] [5]
Molecular Weight	180.20 g/mol	[3] [4]
Exact Mass	180.078644241 Da	[1] [5]
InChIKey	LRSRTWLEJBIAIT-UHFFFAOYSA-N	[2] [5]
Canonical SMILES	<chem>CC1=CC(=C(C=C1OC)C=O)OC</chem>	[3] [5]

Physicochemical Properties

The compound is typically a solid at room temperature with solubility in common organic solvents.

Property	Value	Reference
Physical Form	Solid, Pale yellow or white crystals	[1]
Melting Point	82-86 °C	[1]
Boiling Point	111-116 °C at 0.9 mmHg	[6]
Density	1.089 g/cm ³	[1]
Solubility	Soluble in dichloromethane, dimethyl sulfoxide, and methanol. Slightly soluble in water.	[1][7][8]
Refractive Index	1.531	[1]
XLogP3	1.7	[1][5]

Synthesis Protocols

The synthesis of **2,5-Dimethoxy-4-methylbenzaldehyde** is most commonly achieved through electrophilic formylation of 2,5-dimethoxytoluene. The Vilsmeier-Haack and Gattermann reactions are well-documented methods.

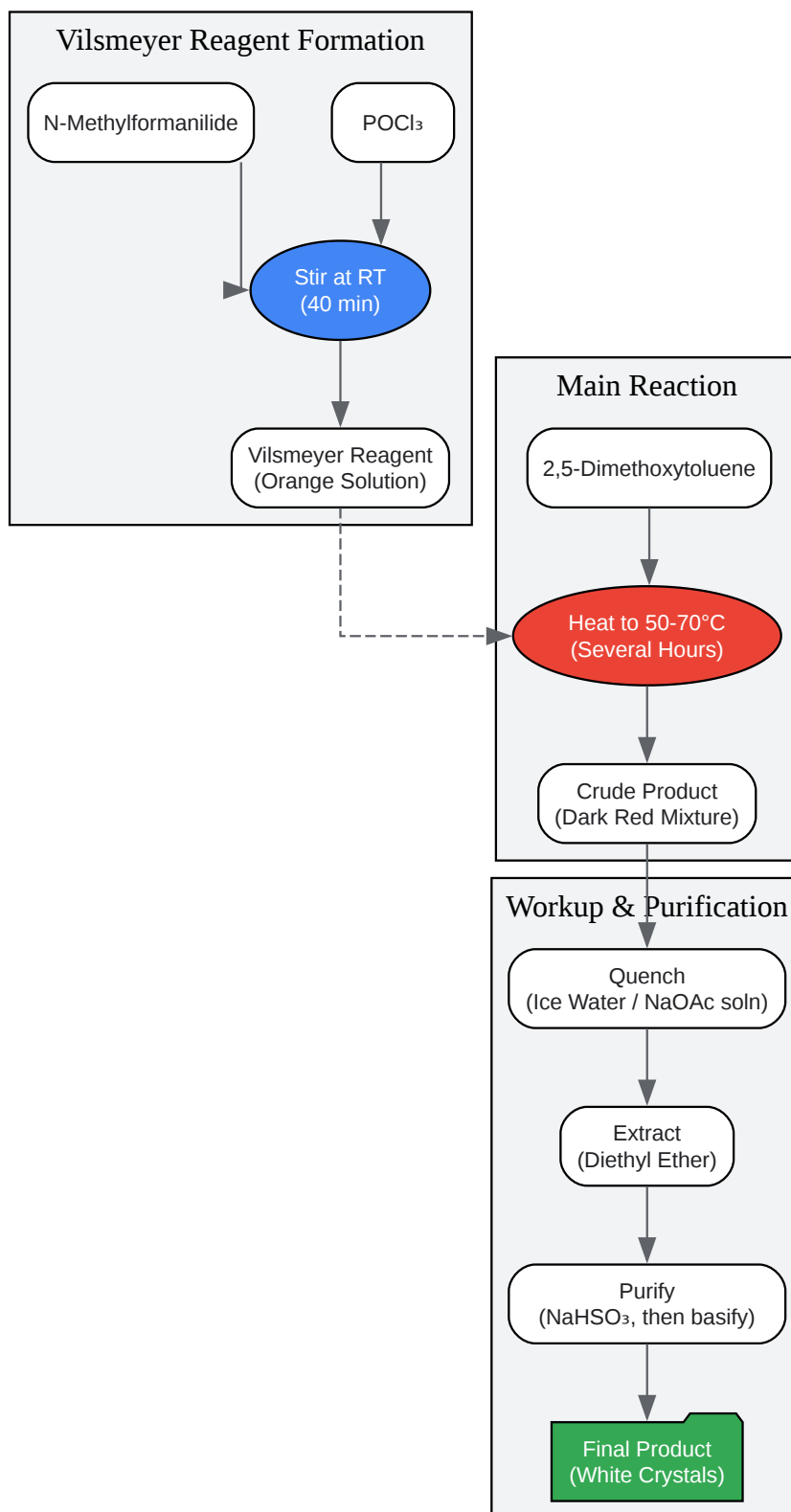
Vilsmeier-Haack Reaction

This is a widely used method for formylating electron-rich aromatic rings.

Methodology:

- A Vilsmeier reagent is prepared by reacting a substituted amide, such as N-methylformanilide, with phosphorus oxychloride (POCl₃). [1][9][10][11]
- In a typical procedure, 8.5 mL of N-methylformanilide (0.068 mol) is mixed with 6.3 mL of phosphorus oxychloride (0.068 mol) and stirred at room temperature for approximately 40 minutes. [1][9][11]
- To this mixture, 17.8 g of 2,5-dimethoxytoluene (0.117 mol) is introduced. [1][9][11]

- The reaction mixture is then heated to 50-70 °C for several hours (e.g., 6 hours at 50°C).[1][9][11] An exothermic reaction may occur, evolving HCl gas.[10]
- After cooling, the reaction is quenched by pouring it into a large volume of ice water or a 10% aqueous sodium acetate solution.[1][9][10][11]
- The product is extracted with an organic solvent like diethyl ether.[1][9][11]
- Purification can be achieved through extraction with an aqueous sodium bisulfite solution, followed by basification to precipitate the aldehyde.[1][9][11]
- The resulting white crystals are collected by filtration. Reported yields are in the range of 67-89%.[1][9][11]



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Vilsmeier-Haack synthesis workflow for **2,5-Dimethoxy-4-methylbenzaldehyde**.

Gattermann Reaction

An alternative method involving formylation using hydrogen cyanide and a Lewis acid catalyst.

Methodology:

- The compound was synthesized in 89.6% yield from 2,5-dimethoxytoluene, hydrogen cyanide (HCN), and aluminum chloride (AlCl_3).[\[6\]](#)
- This is a standard Gattermann procedure, which introduces a formyl group onto the aromatic ring.[\[6\]](#)
- The product is isolated and purified, yielding a solid with a melting point of 85-86 °C.[\[6\]](#)

Biological Significance and Applications

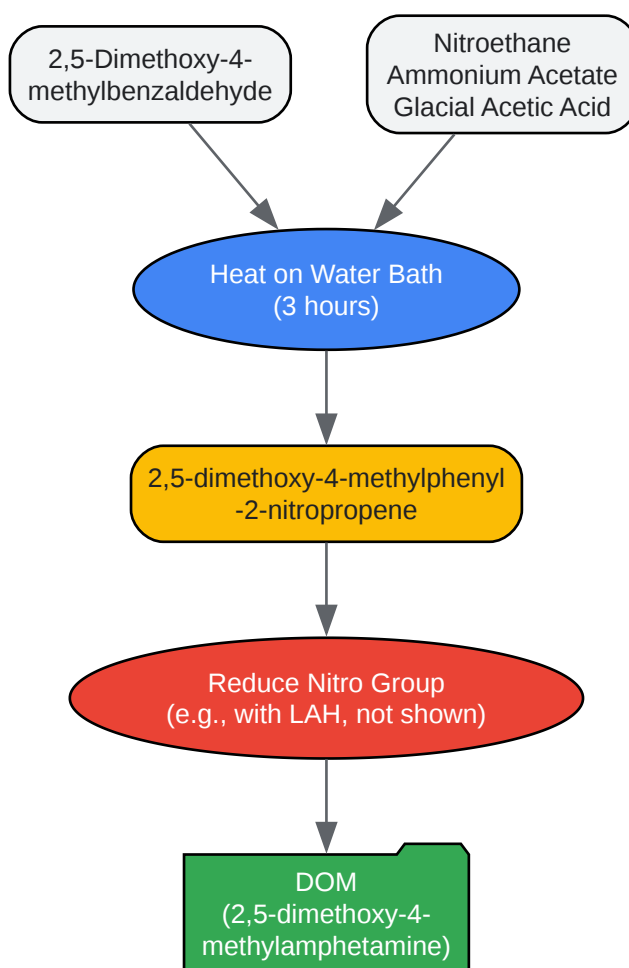
2,5-Dimethoxy-4-methylbenzaldehyde is not typically used as a final drug product but serves as a critical building block for psychoactive substances and potential anticancer agents.

Precursor to Psychotomimetic Amphetamines

The primary and most well-documented use of this compound is in the synthesis of 2,5-dimethoxy-4-methylamphetamine (DOM or STP), a potent hallucinogen.

Experimental Workflow: Synthesis of DOM Intermediate

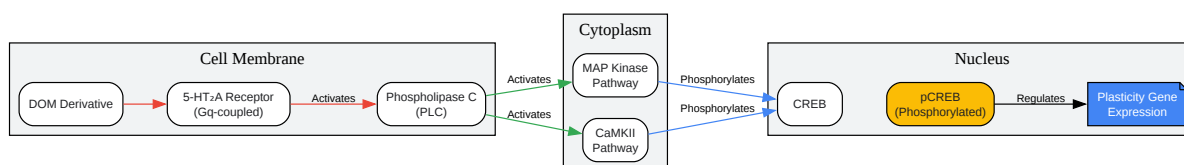
- Condensation: **2,5-Dimethoxy-4-methylbenzaldehyde** is condensed with nitroethane in the presence of a catalyst like ammonium acetate in glacial acetic acid.[\[10\]](#)
- Reaction: The mixture is heated (e.g., on a water bath for 3 hours) to form 2,5-dimethoxy-4-methylphenyl-2-nitropropene.[\[10\]](#)
- Workup: The solvent is removed under vacuum, and the residue is worked up by extraction with a solvent like dichloromethane (CH_2Cl_2).[\[10\]](#)
- Purification: The organic phase is washed, dried, and concentrated to yield the nitropropene intermediate, which can then be reduced in a subsequent step to form the final amphetamine.[\[10\]](#)



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Synthesis workflow from the title compound to the hallucinogen DOM.

Signaling Pathway of Derivatives: Derivatives like DOM are potent agonists of the serotonin 5-HT_{2A} receptor. Activation of this Gq-coupled receptor initiates a downstream signaling cascade that is believed to mediate its psychoactive effects. This involves the recruitment of phospholipase C (PLC), leading to the activation of the MAP kinase and CaMKII pathways, which in turn phosphorylate the transcription factor CREB, altering the expression of neuronal plasticity genes.[6]



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5-HT_{2A} receptor signaling pathway activated by DOM-like compounds.

Potential in Anticancer Drug Development

Benzaldehyde derivatives are scaffolds for various compounds, such as chalcones, which have been investigated for anticancer properties.[3] While specific data for **2,5-Dimethoxy-4-methylbenzaldehyde** is limited, related structures are known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

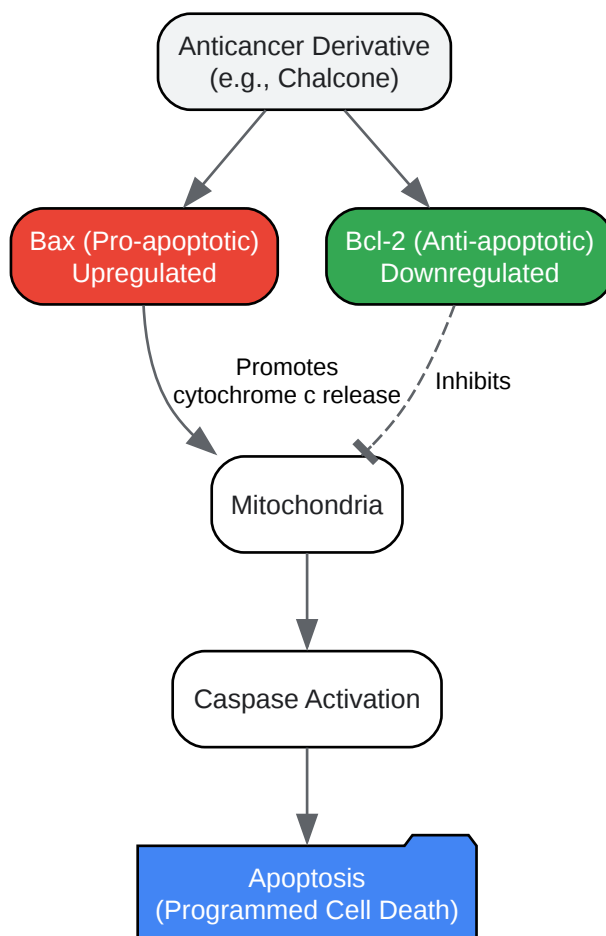
Potential Mechanisms of Action:

- **Induction of Apoptosis:** Derivatives can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.
- **Microtubule Disruption:** Some benzimidazole compounds, structurally related to potential derivatives, act as microtubule-targeting agents, leading to cell cycle arrest in the G2/M phase and apoptosis.

Common Biological Assays:

- **MTT Assay:** A colorimetric assay to measure cell viability and determine the cytotoxic effects (IC₅₀ values) of compounds on cancer cell lines.
- **Flow Cytometry:** Used to analyze the cell cycle distribution (e.g., G2/M arrest) and to quantify apoptotic cells.

- Tubulin Polymerization Assay: Measures the ability of a compound to inhibit the assembly of microtubules in vitro.



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Generalized apoptotic pathway potentially activated by anticancer derivatives.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

Hazard Class	GHS Code	Description	Reference
Skin Corrosion/Irritation	H315	Causes skin irritation	[1][5]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[5]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[5]

Precautionary Statements:

- Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection.[1][5]
- Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]
- Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.[1][5]
- Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[1][5]

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